Pks13-IN-1

Antitubercular Minimum Inhibitory Concentration Mycobacterium tuberculosis

Pks13-IN-1, designated as Compound 44 in the primary literature, is an orally active inhibitor of Mycobacterium tuberculosis polyketide synthase 13 (Pks13). Pks13 is an essential enzyme uniquely required for mycolic acid biosynthesis in mycobacteria and is not targeted by any currently approved anti-tuberculosis drugs.

Molecular Formula C20H17BrN4O2
Molecular Weight 425.3 g/mol
Cat. No. B15567549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePks13-IN-1
Molecular FormulaC20H17BrN4O2
Molecular Weight425.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H17BrN4O2/c21-13-2-4-14(5-3-13)25-11-16(20-23-22-12-27-20)19-15(10-24-8-1-9-24)18(26)7-6-17(19)25/h2-7,11-12,26H,1,8-10H2
InChIKeyZJNFEVQXHNUJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pks13-IN-1 (Compound 44): A Next-Generation Orally Active Pks13 Inhibitor for Tuberculosis Research Procurement


Pks13-IN-1, designated as Compound 44 in the primary literature, is an orally active inhibitor of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) [1]. Pks13 is an essential enzyme uniquely required for mycolic acid biosynthesis in mycobacteria and is not targeted by any currently approved anti-tuberculosis drugs [1]. Pks13-IN-1 belongs to the N-arylindole chemotype and was identified through a structure-guided medicinal chemistry optimization program [1]. The compound exhibits potent in vitro activity against M. tuberculosis H37Rv (MIC = 0.07 μM) and demonstrates favorable metabolic stability in human liver microsomes, along with oral bioavailability confirmed in a mouse serum inhibition titration (SIT) assay [1].

Why Pks13-IN-1 Cannot Be Replaced by Generic Pks13 Inhibitors: The Case for Compound-Specific Procurement


Substituting Pks13-IN-1 with a generic Pks13 inhibitor in research protocols is scientifically unsound due to substantial inter-compound variability in potency, oral bioavailability, and metabolic stability. While multiple Pks13 inhibitors share the same molecular target, their chemotypes (e.g., benzofurans like TAM16, aminothiophenes like TP2, and N-arylindoles like Pks13-IN-1) exhibit divergent binding modes, physicochemical properties, and pharmacokinetic profiles that directly impact experimental outcomes [1]. For instance, TAM16, despite comparable MIC, is burdened by hERG liability that limits its translational utility [2]. TP2, with an MIC of 1 μM, is approximately 14-fold less potent than Pks13-IN-1 [3]. Even closely related analogs, such as Pks13-IN-2, demonstrate significantly higher MIC values (0.8-1.8 μM), underscoring that subtle structural modifications profoundly alter antimycobacterial efficacy [4]. Therefore, procurement decisions must be compound-specific and evidence-driven.

Pks13-IN-1 Differential Evidence: Quantitative Comparative Data for Informed Procurement


MIC Potency of Pks13-IN-1 Compared to TP2 and TAM16 Against M. tuberculosis H37Rv

Pks13-IN-1 exhibits a 14-fold lower MIC against M. tuberculosis H37Rv compared to the aminothiophene Pks13 inhibitor TP2, and comparable potency to the optimized benzofuran TAM16 [1]. Specifically, Pks13-IN-1 demonstrates an MIC of 0.07 μM, while TP2 requires 1 μM to achieve the same growth inhibition [1]. TAM16 exhibits an MIC of 0.06 μM, placing Pks13-IN-1 within the same high-potency tier among Pks13 inhibitors [1].

Antitubercular Minimum Inhibitory Concentration Mycobacterium tuberculosis

Pks13-IN-1 Oral Bioavailability Evidence: SIT Assay Confirmation

Pks13-IN-1 is distinguished by confirmed oral bioavailability in a mouse serum inhibition titration (SIT) assay, a feature not uniformly reported for all Pks13 inhibitor chemotypes [1]. While TAM16 is also orally active, its development is complicated by hERG channel inhibition [2]. TP2, in contrast, has limited oral bioavailability data in the public domain [1]. Pks13-IN-1's oral activity, combined with its favorable metabolic profile, positions it as a valuable tool compound for in vivo tuberculosis research requiring oral dosing regimens [1].

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Metabolic Stability Profile: Pks13-IN-1 vs. Closely Related Analog Pks13-IN-2

Pks13-IN-1 demonstrates a favorable metabolic profile in human liver microsomes, a key advantage over the closely related analog Pks13-IN-2, which exhibits a significantly higher MIC range (0.8-1.8 μM) and for which human microsomal stability data are not reported [1] [2]. While both compounds share the N-arylindole scaffold, Pks13-IN-1's superior metabolic stability in human-derived systems enhances its translational relevance for preclinical tuberculosis research [1].

Metabolic Stability Human Liver Microsomes Drug Metabolism

In Vivo Antibacterial Efficacy: Mouse Model Confirmation for Pks13-IN-1

Pks13-IN-1 has demonstrated antibacterial efficacy in a mouse model of tuberculosis infection, as reported in the primary literature [1]. While quantitative CFU reduction data are not publicly available for Pks13-IN-1 at this time, the confirmation of in vivo activity distinguishes it from in vitro-only tool compounds. In contrast, optimized coumestan Pks13 inhibitors (e.g., compound 1) have shown quantifiable CFU reductions (e.g., 0.3-log10 reduction at 25 mg/kg) [2], providing a benchmark for expected in vivo performance.

In Vivo Efficacy Mouse Model Antibacterial Activity

Pks13-IN-1 Procurement Guide: Evidence-Based Application Scenarios for Research and Development


In Vitro Potency Screening and Mechanism-of-Action Studies

Pks13-IN-1 is optimally suited for in vitro antimycobacterial susceptibility testing (MIC determination) against M. tuberculosis H37Rv and drug-resistant strains. Its high potency (MIC = 0.07 μM) [1] enables precise dose-response analyses and comparative studies against TP2 and TAM16. The compound's well-defined mechanism (Pks13 inhibition) and chemotype (N-arylindole) support its use in target validation and resistance mechanism elucidation experiments.

In Vivo Pharmacokinetic and Efficacy Studies in Mouse Models

Given its confirmed oral bioavailability and favorable metabolic stability in human liver microsomes [1], Pks13-IN-1 is a rational choice for oral dosing studies in mouse tuberculosis infection models. Researchers can leverage its in vivo antibacterial activity [1] to evaluate monotherapy or combination regimens, and to benchmark efficacy against established agents like rifampicin or other Pks13 inhibitors.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Pks13-IN-1 serves as a benchmark reference compound for SAR studies within the N-arylindole series. Its structural features, including the 1,3,4-oxadiazol-2-yl substitution at the 3-position [1], can be systematically modified to explore the impact on potency, metabolic stability, and oral bioavailability. Procurement of Pks13-IN-1 enables direct head-to-head comparisons with newly synthesized analogs to quantify improvements in key parameters.

Translational Pharmacology and Preclinical Candidate Benchmarking

As a compound with both high in vitro potency and in vivo activity, Pks13-IN-1 is well-positioned for use as a positive control or benchmark in translational tuberculosis research. Its favorable human microsomal stability profile [1] supports its utility in ADME-Tox profiling and in vitro-in vivo correlation (IVIVC) studies, aiding in the selection of next-generation Pks13 inhibitors with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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